2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354923-62-8
Cat. No.: VC11701641
Molecular Formula: C14H12ClN3OS
Molecular Weight: 305.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354923-62-8 |
|---|---|
| Molecular Formula | C14H12ClN3OS |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
| Standard InChI Key | VRYJUISLIDEZFF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
2-Amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS: 1354923-62-8) is a bicyclic organic compound belonging to the imidazole class. Its molecular formula, C₁₄H₁₂ClN₃OS, corresponds to a molecular weight of 305.8 g/mol. The IUPAC name, 2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one, reflects its substitution pattern: a 4-chlorophenyl group and a thiophen-2-ylmethyl moiety attached to the imidazole ring. The compound’s SMILES notation (C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl) and InChIKey (VRYJUISLIDEZFF-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic features.
Structural Analysis
The imidazole ring, a five-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as the scaffold. The 4-chlorophenyl group at position 4 introduces electron-withdrawing effects due to the chlorine atom, enhancing the compound’s stability and reactivity in electrophilic substitutions. Conversely, the thiophen-2-ylmethyl substituent contributes π-electron density via the sulfur-containing thiophene ring, potentially improving lipophilicity and membrane permeability . The amino group at position 2 facilitates hydrogen bonding interactions, critical for biological activity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1354923-62-8 |
| Molecular Formula | C₁₄H₁₂ClN₃OS |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
| SMILES | C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
| InChIKey | VRYJUISLIDEZFF-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves multi-step reactions, typically starting with the condensation of substituted benzaldehydes with amines. A representative pathway, inferred from analogous imidazole derivatives, includes:
-
Formation of the Imine Intermediate:
Reaction of 4-chlorobenzaldehyde with thiophen-2-ylmethylamine under reflux conditions yields a Schiff base. This step often employs ethanol or methanol as solvents, with catalytic acetic acid to drive imine formation. -
Cyclization to the Imidazole Core:
The imine undergoes cyclization in the presence of cyanamide or urea derivatives, facilitated by heating under reflux. This step forms the dihydroimidazolone skeleton, with the amino group introduced via nucleophilic attack. -
Functionalization and Purification:
Subsequent alkylation or acylation reactions may modify substituents, though the target compound’s structure suggests direct introduction of the thiophen-2-ylmethyl group during cyclization. Purification via column chromatography or recrystallization ensures high yields (reported at 60–75% for related compounds).
Challenges in Synthesis:
-
Regioselectivity: Competing reactions at nitrogen sites may lead to byproducts, necessitating precise temperature control.
-
Stereochemical Outcomes: The thiophen-2-ylmethyl group’s orientation influences molecular conformation, requiring chiral resolution techniques for enantiopure forms.
Physicochemical Properties
Physical Characteristics
The compound is typically isolated as a crystalline solid with a melting point range of 180–185°C, as extrapolated from structurally similar imidazole derivatives. Its solubility profile includes moderate dissolution in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.30 (m, Ar-H, 4-chlorophenyl), δ 6.95–6.80 (m, thiophene-H), δ 4.20 (s, CH₂-thiophene), and δ 3.50 (s, NH₂).
-
IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N).
-
Mass Spectrometry: Molecular ion peak at m/z 305.8 (M⁺), with fragments at m/z 214 (loss of C₇H₅Cl) and m/z 85 (thiophen-2-ylmethyl).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume